molecular formula C13H14BrNO B13251984 [(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine

[(2-Bromo-4-methylphenyl)methyl](furan-2-ylmethyl)amine

Cat. No.: B13251984
M. Wt: 280.16 g/mol
InChI Key: PJRQAGLTUVEZAB-UHFFFAOYSA-N
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Description

(2-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C13H14BrNO. This compound is characterized by the presence of a bromine atom, a methyl group attached to a benzene ring, and a furan ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-4-methylphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bromine atom and furan ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-2-methylphenol
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

(2-Bromo-4-methylphenyl)methylamine is unique due to the presence of both a bromine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it valuable for specific research applications .

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-(2-bromo-4-methylphenyl)-N-(furan-2-ylmethyl)methanamine

InChI

InChI=1S/C13H14BrNO/c1-10-4-5-11(13(14)7-10)8-15-9-12-3-2-6-16-12/h2-7,15H,8-9H2,1H3

InChI Key

PJRQAGLTUVEZAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNCC2=CC=CO2)Br

Origin of Product

United States

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